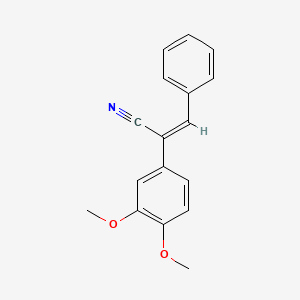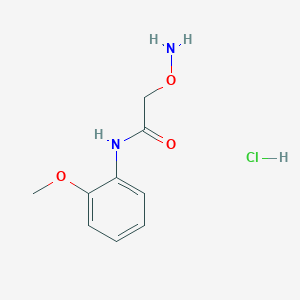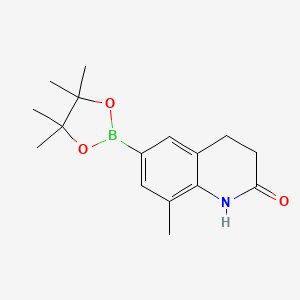
8-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-boronic Acid Pinacol Ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-boronic Acid Pinacol Ester is a chemical compound with significant applications in organic synthesis and medicinal chemistry. It is a boronic ester derivative of 8-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid, which is known for its utility in various chemical reactions, particularly in the Suzuki-Miyaura cross-coupling reaction.
Synthetic Routes and Reaction Conditions:
Biginelli Reaction: One common synthetic route involves the Biginelli reaction, which uses methyl arenes as a surrogate for aldehydes, in situ generation of urea, and eco-friendly lactic acid as a green catalyst. This method is performed under solvent-free conditions.
Boronic Ester Formation: The boronic ester can be formed by reacting the corresponding carboxylic acid with pinacol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods: Industrial production typically involves scaling up the laboratory synthesis methods, ensuring that the reaction conditions are optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to maintain consistency and efficiency.
Types of Reactions:
Suzuki-Miyaura Cross-Coupling Reaction: This compound is widely used in the Suzuki-Miyaura cross-coupling reaction, where it acts as a boronic acid derivative to form biaryl compounds.
Oxidation and Reduction Reactions: It can undergo oxidation to form the corresponding quinone derivative and reduction to form the corresponding hydroquinoline derivative.
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the boronic ester group can be replaced by various nucleophiles.
Common Reagents and Conditions:
Suzuki-Miyaura Reaction: Palladium catalysts (e.g., Pd(PPh3)4), base (e.g., sodium carbonate), and an aryl halide.
Oxidation Reactions: Common oxidizing agents include chromium(VI) oxide and manganese dioxide.
Reduction Reactions: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Major Products Formed:
Biaryl Compounds: Resulting from the Suzuki-Miyaura cross-coupling reaction.
Quinone Derivatives: Resulting from oxidation reactions.
Hydroquinoline Derivatives: Resulting from reduction reactions.
科学的研究の応用
Chemistry: This compound is extensively used in organic synthesis, particularly in the formation of biaryl compounds through the Suzuki-Miyaura cross-coupling reaction. It is also used in the synthesis of various heterocyclic compounds.
Biology: In biological research, it is used as a building block for the synthesis of bioactive molecules, including potential pharmaceuticals.
Medicine: It has applications in drug discovery and development, particularly in the design of kinase inhibitors and other therapeutic agents.
Industry: It is used in the chemical industry for the synthesis of fine chemicals and intermediates for various industrial applications.
作用機序
The compound exerts its effects primarily through its role as a boronic acid derivative in cross-coupling reactions. The boronic ester group facilitates the formation of carbon-carbon bonds, which is crucial in the synthesis of complex organic molecules. The molecular targets and pathways involved include the activation of palladium catalysts in cross-coupling reactions and the interaction with various nucleophiles in substitution reactions.
類似化合物との比較
6-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid: This compound is structurally similar but lacks the boronic ester group.
8-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid: The parent carboxylic acid without the boronic ester group.
Uniqueness: 8-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-boronic Acid Pinacol Ester is unique due to its boronic ester group, which enhances its reactivity in cross-coupling reactions compared to its parent carboxylic acid. This makes it a valuable reagent in organic synthesis and medicinal chemistry.
特性
IUPAC Name |
8-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BNO3/c1-10-8-12(9-11-6-7-13(19)18-14(10)11)17-20-15(2,3)16(4,5)21-17/h8-9H,6-7H2,1-5H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYVYYOVHQQZMFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C3C(=C2)CCC(=O)N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
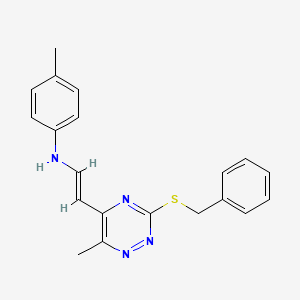
![(2E)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-phenylprop-2-enenitrile](/img/structure/B2992745.png)
![N-(4-methoxyphenyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2992747.png)


![Ethyl 1-(3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carbonyl)piperidine-3-carboxylate](/img/structure/B2992754.png)
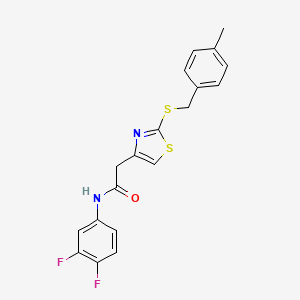
![4-[bis(2-methoxyethyl)sulfamoyl]-N-(4-sulfamoylphenyl)benzamide](/img/structure/B2992756.png)
![4-(benzenesulfonyl)-8-(4-chlorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2992757.png)
![(Z)-5-chloro-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2992758.png)
![7-Dodecyl-3-methyl-8-[(4-methylphenyl)methylsulfanyl]purine-2,6-dione](/img/structure/B2992760.png)

